N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide - 1396674-69-3

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Catalog Number: EVT-3109330
CAS Number: 1396674-69-3
Molecular Formula: C18H14F3N3O3
Molecular Weight: 377.323
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of coumarin-pyrimidine hybrids typically involves a multi-step process. A common approach begins with the synthesis of coumarin-3-carboxylic acid derivatives, which are then coupled with various substituted pyrimidine amines via an amide bond formation reaction. The provided papers describe the use of Meldrum's acid for synthesizing coumarin-3-carboxylic acids, followed by amidation with substituted amines to create the final hybrid compounds [].

Mechanism of Action

Coumarin-pyrimidine hybrids have shown promising activity as cholinesterase inhibitors []. Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine, responsible for various cognitive functions. By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's disease patients.

Applications

The main application investigated for coumarin-pyrimidine hybrids in the provided papers is their potential as anti-Alzheimer's agents through cholinesterase inhibition []. Some compounds show potent AChE inhibitory activity, even surpassing the activity of existing drugs like rivastigmine [].

The target compound, N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, belongs to a series of coumarin-3-carboxamide-N-morpholine hybrids designed and synthesized as cholinesterase inhibitors. [] Several structurally related compounds with varying substituents on the coumarin and morpholine moieties are discussed in the provided papers. These compounds are highlighted below.

N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g)

Compound Description: N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g) is a propylmorpholine derivative with an unsubstituted coumarin moiety. [] This compound showed potent inhibitory activity against acetylcholinesterase (AChE), being 1.78 times more potent than rivastigmine. [] Kinetic and docking studies confirmed its dual binding site ability to inhibit AChE. []

6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (5d)

Compound Description: 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (5d) is an ethylmorpholine derivative with a 6-bromo substituent on the coumarin moiety. [] This compound exhibited the strongest inhibitory activity against butyrylcholinesterase (BuChE) amongst the synthesized series, with potency comparable to rivastigmine. []

2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] (1)

Compound Description: This compound acts as an inhibitor of transcription mediated by both NF-κB and AP-1 transcription factors. [] Structure-activity relationship studies were conducted to optimize this compound for potential oral bioavailability. []

Properties

CAS Number

1396674-69-3

Product Name

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-oxochromene-3-carboxamide

Molecular Formula

C18H14F3N3O3

Molecular Weight

377.323

InChI

InChI=1S/C18H14F3N3O3/c1-10-8-14(18(19,20)21)24-15(23-10)6-7-22-16(25)12-9-11-4-2-3-5-13(11)27-17(12)26/h2-5,8-9H,6-7H2,1H3,(H,22,25)

InChI Key

JPSNKAIILXBELH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.